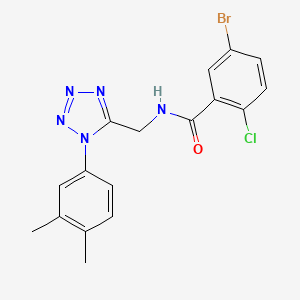

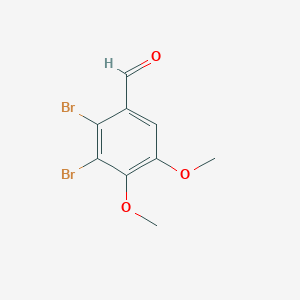

![molecular formula C20H17N5O2S B2405318 N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 763091-17-4](/img/structure/B2405318.png)

N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

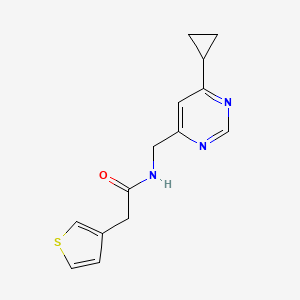

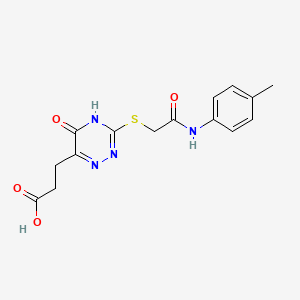

“N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines have been involved in various chemical reactions, often serving as the core structure for the synthesis of biologically active compounds .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Compounds Novel derivatives of N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide have been synthesized, showcasing the compound's versatility in forming various chemical structures. For instance, it has been utilized in the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition, indicating its potential as a dipolarophile in cycloaddition reactions (Rahmouni et al., 2014). Furthermore, compounds containing this moiety have been involved in the creation of various heterocycles, such as pyrazoles and pyrimidines, indicating its utility in the synthesis of complex organic compounds (Bondock et al., 2008).

Characterization and Structural Analysis The structural properties of compounds containing this compound have been extensively studied. Notably, crystal structures of related acetamides have been analyzed, revealing insights into their conformation and intramolecular interactions, such as hydrogen bonding (Subasri et al., 2016). Such studies are crucial for understanding the compound's behavior in different environments and could be valuable for its application in various scientific fields.

Antitumor and Biological Activities

Antitumor Properties Derivatives of this compound have demonstrated antitumor activities. For instance, certain derivatives have shown activity against human breast adenocarcinoma cell lines, indicating their potential in cancer treatment research (El-Morsy et al., 2017). Moreover, the compound's role in the synthesis of novel antitumor acetamides and related derivatives further highlights its relevance in medicinal chemistry and drug design (Alqasoumi et al., 2009).

Antimicrobial and Antioxidant Activities In addition to its antitumor potential, this compound-related compounds have also been explored for their antimicrobial and antioxidant properties. Various derivatives have shown promising activity against microbial species and have exhibited significant antioxidant activity, highlighting their potential in addressing infectious diseases and oxidative stress-related conditions (Rehman et al., 2016), (Chkirate et al., 2019).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have significant inhibitory activity against certain viruses , suggesting that this compound may also have potent biological effects.

Orientations Futures

The future directions for research into this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities exhibited by similar heterocyclic compounds, there could be many potential applications for this compound in medicinal chemistry .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to interact with multiple receptors and have diverse biological activities .

Cellular Effects

Similar compounds have shown cytotoxic activities against various cell lines .

Molecular Mechanism

The molecular mechanism of action of N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is not well established. It is known that similar compounds can bind with high affinity to multiple receptors .

Propriétés

IUPAC Name |

N-benzyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-17(21-11-14-7-3-1-4-8-14)13-28-20-23-18-16(19(27)24-20)12-22-25(18)15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,21,26)(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMPXMQKSVMQAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)

![2-chloro-N-[2-(cyclohexen-1-yl)ethylcarbamoyl]acetamide](/img/structure/B2405242.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2405248.png)

![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

![Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2405256.png)